2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC9652571
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O2S |
|---|---|
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C14H13N3O2S/c18-13(15-9-12-4-3-7-19-12)8-11-10-20-14(16-11)17-5-1-2-6-17/h1-7,10H,8-9H2,(H,15,18) |
| Standard InChI Key | BAFBNQGQWDVIQK-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
| Canonical SMILES | C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Introduction
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including pyrrole, thiazole, and furan rings. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of these heterocyclic rings.
Synthesis
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step reactions. A general approach might include:
-
Formation of the Thiazole Ring: This could involve the condensation of a suitable thioamide with a halogenated pyrrole derivative.
-
Introduction of the Furan Moiety: This might involve alkylation of the acetamide nitrogen with a furan-2-ylmethyl halide.
-
Purification and Characterization: Techniques such as NMR and HPLC are used to monitor the reaction progress and purify the final product.
Biological Activities
While specific biological activities of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide are not detailed in the available literature, compounds with similar structures (e.g., thiazole and pyrrole derivatives) have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume